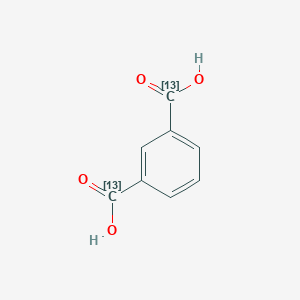

benzene-1,3-dicarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIHTHCMHWDBS-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583907 | |

| Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112043-90-0 | |

| Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112043-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isophthalic Acid from m-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalic acid (IPA) is a crucial aromatic dicarboxylic acid widely utilized in the production of high-performance polymers, resins, and as a key component in various synthetic pathways relevant to the pharmaceutical and materials science sectors. The industrial synthesis of isophthalic acid is predominantly achieved through the catalytic liquid-phase air oxidation of m-xylene (B151644). This technical guide provides an in-depth overview of the core process, detailing the underlying chemistry, experimental protocols for laboratory-scale synthesis, methods for purification, and analytical techniques for product characterization. Quantitative data from various sources have been compiled to offer a comparative analysis of different reaction conditions. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the synthesis process.

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) is an organic compound with the formula C₆H₄(COOH)₂.[1] Its meta-substitution pattern imparts unique properties to the polymers derived from it, such as improved solubility, flexibility, and thermal stability, making it a valuable monomer in the chemical industry. The primary route for its commercial production involves the oxidation of m-xylene, a constituent of aromatic hydrocarbon streams.[2] This process, often a variation of the Amoco process, employs a homogeneous multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure.[3] This guide will delve into the technical specifics of this synthesis, offering practical insights for researchers and professionals in related fields.

The Core Synthesis: Catalytic Oxidation of m-Xylene

The synthesis of isophthalic acid from m-xylene is a liquid-phase oxidation reaction that proceeds through a free-radical chain mechanism. The process can be broadly divided into two stages: the primary oxidation of m-xylene to crude isophthalic acid (CIA) and the subsequent purification to obtain purified isophthalic acid (PIA).[4]

Chemical Reaction Pathway

The oxidation of m-xylene to isophthalic acid involves the sequential oxidation of the two methyl groups. The reaction proceeds through several intermediates, primarily m-toluic acid and 3-carboxybenzaldehyde.[5]

Caption: Reaction pathway for the oxidation of m-xylene to isophthalic acid.

Catalyst System

The most common catalyst system for this reaction is a combination of cobalt and manganese salts, typically acetates, with a bromine-containing promoter, such as hydrobromic acid or an organic bromide.[3] The cobalt and manganese ions are the primary catalysts, facilitating the generation of free radicals, while the bromide component acts as a co-catalyst, regenerating the active form of the metal catalysts and promoting the oxidation of the methyl groups.

Experimental Protocols

The following protocols are based on laboratory-scale synthesis procedures described in the literature, particularly in patent documents.

General Laboratory-Scale Synthesis of Crude Isophthalic Acid

This procedure outlines a typical batch synthesis in an autoclave.

Materials and Equipment:

-

m-Xylene (≥99.5% purity)[2]

-

Glacial Acetic Acid

-

Cobalt (II) acetate (B1210297) tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Tetrabromoethane (or other bromine source)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, reflux condenser, thermocouple, and pressure gauge.

-

Nitrogen gas supply

-

Air or oxygen-containing gas supply

Procedure:

-

Charging the Reactor: In a clean and dry autoclave, charge the following reactants in the specified ratios (refer to Table 1 for examples): m-xylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and tetrabromoethane.[6]

-

Sealing and Leak Testing: Seal the autoclave and perform a leak test by pressurizing with nitrogen gas to approximately 3.0 MPa. The pressure should not drop by more than 0.1 MPa over 30 minutes.[6]

-

Inerting the Reactor: Purge the reactor with nitrogen gas to remove any residual air.

-

Heating and Pressurizing: Begin stirring and heat the reactor to the desired reaction temperature (e.g., 180-210°C). Once at temperature, pressurize the reactor with air or an oxygen-containing gas to the desired pressure (e.g., 3.0 MPa).

-

Reaction: Maintain the temperature and pressure for the specified reaction time (e.g., 30-120 minutes). The progress of the reaction can be monitored by analyzing the concentration of the intermediate, 3-carboxybenzaldehyde.[5]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Product Isolation: Open the reactor and collect the resulting slurry. The solid crude isophthalic acid can be isolated by filtration.

-

Washing and Drying: Wash the crude product with acetic acid and then with water to remove residual catalyst and solvent. Dry the product in a vacuum oven.

Purification of Crude Isophthalic Acid by Hydrogenation

Crude isophthalic acid often contains color-forming impurities and intermediates like 3-carboxybenzaldehyde.[3] A common method for purification is catalytic hydrogenation.

Materials and Equipment:

-

Crude Isophthalic Acid

-

Deionized Water (or other polar solvent)

-

Hydrogenation catalyst (e.g., Palladium on activated carbon)

-

High-pressure hydrogenation reactor

Procedure:

-

Dissolution: Prepare a solution of crude isophthalic acid in a polar solvent, such as deionized water, in the hydrogenation reactor.[7]

-

Catalyst Addition: Add the hydrogenation catalyst to the solution.

-

Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the specified temperature (e.g., 100-300°C) with stirring.[7]

-

Reaction Monitoring: The hydrogenation process converts impurities like 3-carboxybenzaldehyde to m-toluic acid and other color bodies to colorless compounds.[7]

-

Crystallization: After the hydrogenation is complete, cool the reactor. The purified isophthalic acid will crystallize out of the solution.[7]

-

Isolation and Drying: Isolate the purified isophthalic acid by filtration, wash with deionized water, and dry.

Quantitative Data

The following tables summarize quantitative data from various sources to provide a comparative overview of reaction conditions and their impact on the synthesis.

Table 1: Reaction Conditions for the Oxidation of m-Xylene to Isophthalic Acid

| Parameter | Example 1[6] | Example 2[6] | Example 3[6] | Patent US5132450A[5] |

| m-Xylene | 100 g | 100 g | 100 g | - |

| Acetic Acid | 800 g | 800 g | 800 g | Hydrous (3-15% water) |

| Cobalt (as Co) | 250-500 ppmw | 250-500 ppmw | 250-500 ppmw | - |

| Manganese (as Mn) | 500 ppmw | 500 ppmw | 500 ppmw | - |

| Bromine (as Br) | 300 ppmw | 300 ppmw | 300 ppmw | - |

| Benzoic Acid | 500 ppmw | 300 ppmw | 800 ppmw | Not specified |

| Temperature | Not specified | Not specified | Not specified | 180-210°C |

| Pressure | 3.0 MPa (N₂) | 3.0 MPa (N₂) | 3.0 MPa (N₂) | 10-25 kg/cm ² |

| Reaction Time | Not specified | Not specified | Not specified | 10-120 min |

| Yield | - | - | - | 93.0 mol% |

Table 2: Purification of Crude Isophthalic Acid by Hydrogenation

| Parameter | Value[7] |

| Solvent | Polar (e.g., Water) |

| Catalyst | Group VIII noble metal on activated carbon |

| Temperature | 100 - 300°C (preferably 150 - 250°C) |

| Pressure | Sufficient to maintain liquid phase |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Isophthalic Acid Synthesis

The following diagram illustrates the overall workflow from raw materials to purified product.

Caption: Overall workflow for the synthesis and purification of isophthalic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of isophthalic acid and for quantifying impurities and reaction intermediates.

HPLC Method for Isophthalic Acid Analysis

Several HPLC methods are available for the analysis of isophthalic acid and its isomers. A common approach involves reversed-phase chromatography with UV detection.

Table 3: Example HPLC Conditions for Isophthalic Acid Analysis

| Parameter | Condition 1[8] | Condition 2[9] |

| Column | Primesep B mixed-mode stationary phase | Agilent Poroshell SB-C18 |

| Mobile Phase | Gradient of Acetonitrile and Water with Phosphoric Acid buffer | Methanol/Water (10/90, v/v) with ammonia (B1221849) water |

| Detection | UV at 210 nm | UV (wavelength not specified) |

| Analytes | Isophthalic acid | Isophthalic acid and other aromatic acids |

The main impurities that are often monitored include 3-carboxybenzaldehyde, m-toluic acid, and color-forming byproducts such as dicarboxylic fluorenones and tricarboxylic biphenyls.[3]

Conclusion

The synthesis of isophthalic acid from m-xylene via catalytic liquid-phase oxidation is a well-established and robust industrial process. For researchers and professionals, a thorough understanding of the reaction mechanism, the influence of various process parameters, and the appropriate analytical techniques is paramount for successful laboratory synthesis, process optimization, and the development of new applications. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for further research and development in this area. The provided experimental protocols and compiled quantitative data serve as a valuable resource for the practical implementation of this important chemical transformation.

References

- 1. WO1999062857A1 - Method for preparing purified terephthalic acid and isophthalic acid from mixed xylenes - Google Patents [patents.google.com]

- 2. Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid | Semantic Scholar [semanticscholar.org]

- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 4. cdn.intratec.us [cdn.intratec.us]

- 5. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]

- 6. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 7. US4937378A - Purification of crude isophthalic acid - Google Patents [patents.google.com]

- 8. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to Isophthalic Acid (CAS 121-91-5)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Isophthalic acid, identified by the CAS number 121-91-5, is an aromatic dicarboxylic acid. It is a colorless, crystalline solid that is an isomer of phthalic acid and terephthalic acid, differing in the substitution pattern of the carboxyl groups on the benzene (B151609) ring (meta-position).[1][2] This seemingly subtle structural difference imparts distinct physical and chemical properties that drive its wide range of applications, from industrial polymer production to precursors for biologically active molecules.[1][2][3]

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 121-91-5 |

| Common Name | Isophthalic Acid |

| Synonyms | 1,3-Benzenedicarboxylic acid, m-Phthalic acid |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| InChI Key | QQVIHTHCMHWDBS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Physicochemical Properties

| Property | Value |

| Melting Point | 341-343 °C[4] |

| Boiling Point | Sublimes without decomposition[5] |

| Solubility | Slightly soluble in water; soluble in alcohol and acetone.[6] |

| Appearance | White crystalline powder or needle-like crystals.[2] |

| pKa1 | 3.70 |

| pKa2 | 4.60 |

Synthesis and Purification

Industrial Production

The primary industrial route to isophthalic acid involves the liquid-phase oxidation of meta-xylene.[1] This process typically employs a cobalt-manganese catalyst and uses oxygen as the oxidant.[1][5]

Laboratory Synthesis

A common laboratory-scale synthesis involves the oxidation of m-toluic acid.

Experimental Protocol: Oxidation of m-Toluic Acid

-

Reactants: m-toluic acid, oxygen-containing gas.

-

Conditions: The reaction is carried out in the liquid phase at temperatures ranging from approximately 360 to 500°F.[7]

-

Procedure:

-

Charge a suitable reaction vessel with m-toluic acid.

-

Heat the vessel to the desired reaction temperature to maintain the m-toluic acid in a liquid state.

-

Introduce an oxygen-containing gas (e.g., air) into the liquid m-toluic acid.

-

Maintain the reaction under these conditions until the desired conversion is achieved. The progress of the reaction can be monitored by analyzing the acid number of the reaction mixture.

-

Upon completion, the reaction mixture is cooled, and the solid isophthalic acid is isolated.

-

-

Purification: The crude isophthalic acid can be purified by refluxing with a solvent in which isophthalic acid has low solubility at lower temperatures but is soluble at higher temperatures, such as xylene.[7] The hot solution is filtered to remove insoluble impurities, and upon cooling, the purified isophthalic acid crystallizes. The purity can be assessed by determining the acid number.[7]

Purification of Crude Isophthalic Acid

Crude isophthalic acid can be purified through crystallization or hydrogenation processes.

Experimental Protocol: Purification by Crystallization

-

Procedure:

-

Dissolve the crude isophthalic acid in a suitable polar solvent (e.g., water) at an elevated temperature (100°C to 300°C) under sufficient pressure to maintain the liquid phase.[8]

-

The hot solution is then passed through a particulate catalyst bed.

-

The purified isophthalic acid is then crystallized from the solution by cooling.[8]

-

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify isophthalic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): Chemical shifts are observed around δ 13.3 (br s, 2H, COOH), 8.55 (t, 1H), 8.22 (dd, 2H), and 7.68 (t, 1H) ppm.[1]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak at m/z 166.[9]

Chromatographic Methods

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of isophthalic acid or quantify it in a mixture.

-

Column: A reversed-phase C18 column (e.g., Novapak C18) is commonly used.[10]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 15:85, v/v) with the pH adjusted to 3 is a suitable mobile phase.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at 254 nm is effective.[10]

-

Sample Preparation: For analyzing isophthalic acid in a polymer matrix like PET, the sample is first hydrolyzed using a methanolic solution of sodium hydroxide (B78521) at an elevated temperature (e.g., 70°C for 10 hours).[10]

Experimental Protocol: Gas Chromatography (GC)

-

Objective: To separate and quantify isomers of phthalic acid.

-

Derivatization: Isophthalic acid is first converted to a more volatile ester derivative (e.g., diisoamyl ester) by reacting with the corresponding alcohol in the presence of an acid catalyst.[11]

-

Column: A nonpolar or slightly polar capillary column is used.

-

Detector: A flame ionization detector (FID) is commonly employed.[11]

-

Temperature Programming: The oven temperature is ramped to achieve separation of the isomers.[11]

Applications

Isophthalic acid is a crucial monomer in the polymer industry. Its meta-substitution disrupts the linearity of the polymer chains compared to its para-isomer, terephthalic acid, leading to polymers with distinct properties.

-

Polyethylene (B3416737) Terephthalate (B1205515) (PET) Resins: It is used as a comonomer with terephthalic acid in the production of PET to improve clarity and processing characteristics for applications like beverage bottles.[1][3]

-

Unsaturated Polyester (B1180765) Resins (UPR): A key component in UPRs, enhancing their thermal resistance, mechanical performance, and chemical resistance.[3][12] These resins are widely used in construction, automotive, and marine applications.[12]

-

Coatings and Paints: It is a component of high-performance alkyd and polyester resins for industrial coatings, providing improved weatherability and durability.[3][12]

-

High-Performance Polymers: It is a precursor to high-performance polymers like the fire-resistant material Nomex and polybenzimidazole.[1][3]

Biological Activity and Drug Development

While isophthalic acid itself is not a primary therapeutic agent, its derivatives have emerged as promising scaffolds in drug discovery, particularly as modulators of protein kinase C (PKC).

Targeting Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play critical roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[13] Dysregulation of PKC activity is implicated in diseases such as cancer and Alzheimer's disease.[14][15]

Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as ligands that target the C1 domain in the regulatory region of PKC.[14][16][17] The C1 domain is the binding site for the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters.[13]

Experimental Protocol: PKC Binding Assay ([³H]PDBu Displacement)

-

Objective: To determine the binding affinity of isophthalic acid derivatives to PKC isoforms.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of PKC.

-

Materials:

-

Purified PKC isoforms (e.g., PKCα, PKCδ)

-

[³H]PDBu

-

Isophthalic acid derivative (test compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate a mixture of the PKC enzyme, [³H]PDBu, and varying concentrations of the isophthalic acid derivative.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate the protein-bound radioligand from the unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. Promising isophthalate (B1238265) derivatives have shown Ki values in the nanomolar range (200-900 nM) for PKCα and PKCδ.[14][16]

Signaling Pathway

Isophthalic acid derivatives that act as PKC activators can modulate downstream signaling events. For example, they can induce PKC-dependent phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway involved in cell proliferation and differentiation.[16]

Caption: Interaction of an isophthalic acid derivative with the PKC signaling pathway.

Safety Information

Isophthalic acid is generally considered to have low toxicity.

| Hazard | Statement |

| Acute Oral Toxicity | LD50 Oral - Rat - > 5,000 mg/kg[18] |

| Skin Corrosion/Irritation | No skin irritation observed in rabbit studies.[8] |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[19] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[18][20] |

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves and eye/face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

Isophthalic acid is a versatile chemical with significant industrial importance, primarily as a monomer for various polymers. Its unique structural properties confer desirable characteristics to these materials. Furthermore, the isophthalic acid scaffold presents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly for targeting the protein kinase C signaling pathway. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, applications, and biological relevance for researchers and professionals in related fields.

References

- 1. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]

- 2. Isophthalic acid [webbook.nist.gov]

- 3. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-Hydroxyisophthalic acid(618-83-7) 1H NMR spectrum [chemicalbook.com]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 7. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]

- 8. Purification of crude isophthalic acid (Patent) | OSTI.GOV [osti.gov]

- 9. Isophthalic acid(121-91-5) MS [m.chemicalbook.com]

- 10. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Protein kinase C -activating isophthalate derivatives mitigate Alzheimer's disease-related cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Collection - Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 17. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C. | Sigma-Aldrich [merckmillipore.com]

- 18. Isophthalic acid, 2TMS derivative [webbook.nist.gov]

- 19. Isophthalic acid(121-91-5) IR Spectrum [m.chemicalbook.com]

- 20. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Solubility of Benzene-1,3-Dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of benzene-1,3-dicarboxylic acid, also known as isophthalic acid, in various organic solvents. Understanding the solubility of this compound is critical for its application in polymer synthesis, high-performance resins, and as an intermediate in the production of various chemicals. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and the interplay of factors influencing solubility.

Core Technical Data: Solubility of this compound

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water and non-polar solvents, while demonstrating greater solubility in polar organic solvents.[1][2] An increase in temperature typically leads to a corresponding increase in solubility.[1][3]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures (T/K).

Table 1: Solubility in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |

| N-Methylformamide | 293.15 | 1.85 |

| 303.15 | 2.59 | |

| 313.15 | 3.63 | |

| 323.15 | 5.08 | |

| 333.15 | 7.11 | |

| 343.15 | 9.95 | |

| N-Methylformanilide | 293.15 | 1.32 |

| 303.15 | 1.85 | |

| 313.15 | 2.59 | |

| 323.15 | 3.63 | |

| 333.15 | 5.08 | |

| 343.15 | 7.11 | |

| Propanoic Acid | 293.15 | 0.94 |

| 303.15 | 1.32 | |

| 313.15 | 1.85 | |

| 323.15 | 2.59 | |

| 333.15 | 3.63 | |

| 343.15 | 5.08 | |

| Sulfolane | 293.15 | 0.66 |

| 303.15 | 0.92 | |

| 313.15 | 1.29 | |

| 323.15 | 1.81 | |

| 333.15 | 2.53 | |

| 343.15 | 3.54 | |

| Dimethyl Sulfoxide | 293.15 | 2.33 |

| 303.15 | 3.26 | |

| 313.15 | 4.56 | |

| 323.15 | 6.38 | |

| 333.15 | 8.93 | |

| 343.15 | 12.50 |

Data sourced from the Journal of Chemical & Engineering Data.[3]

Table 2: Solubility in Monobasic Alcohols

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |

| Methanol | 294.35 | 10.45 |

| 304.35 | 14.63 | |

| 314.35 | 20.48 | |

| 324.35 | 28.67 | |

| 334.35 | 40.14 | |

| 344.35 | 56.20 | |

| Ethanol | 294.35 | 6.27 |

| 304.35 | 8.78 | |

| 314.35 | 12.29 | |

| 324.35 | 17.21 | |

| 334.35 | 24.09 | |

| 344.35 | 33.73 | |

| 1-Propanol | 294.35 | 4.18 |

| 304.35 | 5.85 | |

| 314.35 | 8.19 | |

| 324.35 | 11.47 | |

| 334.35 | 16.06 | |

| 344.35 | 22.48 | |

| iso-Propanol | 294.35 | 3.14 |

| 304.35 | 4.40 | |

| 314.35 | 6.16 | |

| 324.35 | 8.62 | |

| 334.35 | 12.07 | |

| 344.35 | 16.90 | |

| 1-Butanol | 294.35 | 2.51 |

| 304.35 | 3.51 | |

| 314.35 | 4.91 | |

| 324.35 | 6.87 | |

| 334.35 | 9.62 | |

| 344.35 | 13.47 | |

| iso-Butanol | 294.35 | 2.09 |

| 304.35 | 2.93 | |

| 314.35 | 4.10 | |

| 324.35 | 5.74 | |

| 334.35 | 8.04 | |

| 344.35 | 11.26 | |

| tert-Butanol | 294.35 | 1.57 |

| 304.35 | 2.20 | |

| 314.35 | 3.08 | |

| 324.35 | 4.31 | |

| 334.35 | 6.03 | |

| 344.35 | 8.44 | |

| 2-Butanol | 294.35 | 1.88 |

| 304.35 | 2.63 | |

| 314.35 | 3.68 | |

| 324.35 | 5.15 | |

| 334.35 | 7.21 | |

| 344.35 | 10.09 |

Data sourced from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for two common experimental techniques.

Isothermal Shake-Flask Method

This gravimetric method is a widely used and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is placed in a constant-temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to within ±0.1 K.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the constant-temperature bath for at least 24 hours to allow for the complete sedimentation of undissolved solid.

-

Sample Withdrawal and Analysis: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles. The withdrawn sample is then weighed.

-

Solvent Evaporation and Mass Determination: The solvent in the sample is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). The remaining solid residue is then weighed.

-

Calculation of Solubility: The mole fraction solubility is calculated from the mass of the dissolved solid and the mass of the solvent in the withdrawn sample.

Dynamic Laser Method

This method is a more rapid technique for determining the temperature at which a solid of a known composition completely dissolves.

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed vessels.

-

Heating and Observation: The samples are heated at a constant rate (e.g., 0.1-0.5 K/min) with constant stirring.

-

Laser Monitoring: A laser beam is passed through the sample, and the light transmission is monitored by a detector.

-

Determination of Dissolution Temperature: The temperature at which the last solid particle dissolves is recorded as the equilibrium temperature. This is typically observed as a sharp increase in light transmission.

-

Data Correlation: By repeating this process for samples of different compositions, a solubility curve as a function of temperature can be constructed.

Visualizations

The following diagrams illustrate key concepts and workflows related to solubility studies.

Caption: Workflow for a typical solubility experiment.

Caption: Factors influencing the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Thermodynamic Properties of Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Isophthalic acid (IPA), a key industrial chemical and a molecule of interest in various scientific fields, possesses a unique set of thermodynamic properties that dictate its behavior in chemical reactions, physical transformations, and biological systems. This technical guide provides a comprehensive overview of these properties, supported by experimental data, detailed methodologies, and visual representations of relevant pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of isophthalic acid are defined by several key parameters. These values are crucial for process design, safety assessments, and understanding its environmental fate.

Data Presentation: Thermodynamic Properties of Isophthalic Acid

| Property | Value | Units | Conditions |

| Molar Mass | 166.13 | g/mol | - |

| Melting Point | 345 - 348 | °C | In a sealed tube |

| Boiling Point | Sublimes | °C | - |

| Sublimation Point | ~345 | °C | - |

| Standard Enthalpy of Formation (Solid) | -802.9 | kJ/mol | at 298.15 K |

| Standard Enthalpy of Combustion (Solid) | -3202.6 ± 0.5 | kJ/mol | at 298.15 K |

| Enthalpy of Sublimation | 142.0 ± 0.7 | kJ/mol | at 298.15 K |

| Solid Phase Heat Capacity (Cp,solid) | 201.7 | J/(mol·K) | at 323.15 K |

| Vapor Pressure | 2.63 x 10⁻⁸ | mm Hg | at 20 °C |

| 6.75 x 10⁻² | mm Hg | at 100 °C | |

| First Dissociation Constant (pKa1) | 3.70 | - | at 25 °C |

| Second Dissociation Constant (pKa2) | 4.60 | - | at 25 °C |

Solubility Data

The solubility of isophthalic acid is a critical parameter in its purification, reaction chemistry, and potential bioavailability.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | 0.012 |

| 100 | 0.32 | |

| Methanol | 25 | 4.0 |

| Ethanol | 25 | - |

| Propanol | 25 | 1.7 |

| 50 | 2.7 | |

| Glacial Acetic Acid | 25 | 0.23 |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise and well-defined experimental procedures. The following sections outline the methodologies for key measurements.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of isophthalic acid can be determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Procedure:

-

Sample Preparation: A pellet of approximately 1.0 g of high-purity isophthalic acid is accurately weighed.

-

Bomb Assembly: The pellet is placed in the sample holder of the bomb calorimeter. A fuse wire of known length is attached to the electrodes, with the wire in contact with the pellet. One milliliter of deionized water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and flushed with oxygen to remove any nitrogen. It is then filled with pure oxygen to a pressure of 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance, such as benzoic acid. The heat of combustion of isophthalic acid is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from trace nitrogen) and the heat of combustion of the fuse wire.

Determination of Heat of Sublimation by Isothermal Thermogravimetry

The enthalpy of sublimation can be determined by measuring the rate of mass loss of a sample at different temperatures under vacuum.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of isophthalic acid (5-10 mg) is placed in the thermogravimetric analyzer (TGA) pan.

-

Isothermal Analysis: The sample is heated to a specific temperature below its melting point and held isothermally under a controlled vacuum. The rate of mass loss due to sublimation is recorded.

-

Temperature Variation: This process is repeated at several different temperatures, creating a series of isothermal mass loss curves.

-

Data Analysis: The rate of sublimation at each temperature is determined from the slope of the mass versus time plot. The Clausius-Clapeyron equation is then used to relate the sublimation rates to the temperatures, allowing for the calculation of the enthalpy of sublimation.

Measurement of Solubility by the Shake-Flask Method

The solubility of isophthalic acid in various solvents can be determined using the isothermal shake-flask method.

Procedure:

-

Sample Preparation: An excess amount of isophthalic acid is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is placed in a constant-temperature water bath and agitated for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Analysis: A sample of the saturated solution is withdrawn using a filtered syringe to prevent solid particles from being included. The concentration of isophthalic acid in the solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Reporting: The solubility is expressed as the mass of isophthalic acid per unit mass or volume of the solvent at the specified temperature.

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the melting point and heat of fusion of isophthalic acid.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of isophthalic acid (5-10 mg) is hermetically sealed in an aluminum pan.

-

DSC Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of isophthalic acid.

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualizing Key Pathways and Processes

Understanding the context in which isophthalic acid is formed, transformed, and degraded is crucial. The following diagrams, generated using Graphviz, illustrate some of these key processes.

Biodegradation Pathways

Isophthalic acid can be biodegraded by microorganisms under both anaerobic and aerobic conditions.

Caption: Anaerobic degradation pathway of isophthalic acid.[1][2]

Caption: Aerobic degradation pathway of isophthalic acid.[3]

Industrial Production and Application

Isophthalic acid is primarily produced through the oxidation of m-xylene (B151644) and is a key component in the synthesis of polymers like unsaturated polyester (B1180765) resins.

Caption: Simplified process flow diagram for isophthalic acid production.

Caption: Simplified process for unsaturated polyester resin synthesis.

References

- 1. Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anaerobic degradation of xenobiotic isophthalate by the fermenting bacterium Syntrophorhabdus aromaticivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical pathway and degradation of phthalate ester isomers by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzene-1,3-dicarboxylic acid (isophthalic acid), a key aromatic dicarboxylic acid utilized in the synthesis of various polymers, resins, and pharmaceutical intermediates. This document details infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data, supplemented by comprehensive experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1720-1680 | C=O stretch | Carboxylic Acid |

| 1610, 1585, 1470 | C=C stretch | Aromatic Ring |

| 1420 | O-H bend | Carboxylic Acid |

| 1300 | C-O stretch | Carboxylic Acid |

| 920 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

| 750 | C-H bend (out-of-plane) | 1,3-Disubstituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Due to the symmetry of this compound, the number of unique signals is reduced.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, exhibits three distinct signals.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.3 | Singlet (broad) | 2H | Carboxylic Acid (-COOH) |

| ~8.55 | Singlet | 1H | H-2 |

| ~8.22 | Doublet of doublets | 2H | H-4, H-6 |

| ~7.68 | Triplet | 1H | H-5 |

The proton-decoupled ¹³C NMR spectrum shows four signals, consistent with the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~133 | C-1, C-3 (ipso-Carbons) |

| ~131 | C-5 |

| ~130 | C-4, C-6 |

| ~129 | C-2 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 166 | ~83 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M - OH]⁺ |

| 121 | ~34 | [M - COOH]⁺ |

| 105 | ~3 | [C₆H₅CO]⁺ |

| 93 | ~5 | [C₆H₅O]⁺ |

| 77 | ~7 | [C₆H₅]⁺ |

| 65 | ~35 | [C₅H₅]⁺ |

| 51 | ~10 | [C₄H₃]⁺ |

| 39 | ~10 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Protocol (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Protocol (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

¹H and ¹³C NMR Protocol:

-

Weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's probe.

-

Lock and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Protocol:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass-to-charge (m/z) range of approximately 35-200 to detect the molecular ion and major fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Pivotal Role of Isophthalic Acid in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isophthalic acid (IPA), an aromatic dicarboxylic acid with the chemical formula C₆H₄(COOH)₂, is a critical component in the synthesis of a wide range of high-performance polymers. Its unique meta-substituted structure imparts significant advantages in terms of flexibility, thermal stability, and chemical resistance compared to its ortho- and para-isomers. This technical guide provides an in-depth exploration of the applications of isophthalic acid in polymer chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Core Applications and Enhanced Properties

Isophthalic acid is a key ingredient in the production of unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) copolymers, and high-performance polyamides and polybenzimidazoles.[1][2] The incorporation of IPA into the polymer backbone disrupts the chain linearity that would be present with terephthalic acid, leading to a reduction in crystallinity.[3] This structural modification is the primary reason for the enhanced properties observed in IPA-based polymers.

Polymers formulated with isophthalic acid typically exhibit:

-

Improved Flexibility and Impact Strength: The non-linear structure introduced by the meta-substituted benzene (B151609) ring of isophthalic acid results in polymers with greater flexibility and resistance to impact.[4]

-

Enhanced Chemical and Water Resistance: Isophthalic acid-based resins demonstrate superior resistance to a wide range of chemicals, including acids, bases, and solvents, as well as improved hydrolytic stability.[4][5][6]

-

Superior Thermal Resistance: The incorporation of isophthalic acid can increase the heat deflection temperature (HDT) of polymers, making them suitable for applications requiring performance at elevated temperatures.[4]

-

Excellent Clarity: In PET copolymers, the reduction in crystallinity afforded by isophthalic acid leads to improved transparency, a crucial property for applications such as beverage bottles and food packaging.[7]

-

Enhanced Durability and Weatherability: Coatings and composites made with isophthalic acid resins show increased resistance to weathering and UV degradation.[2]

Quantitative Data on Isophthalic Acid-Based Polymers

The following tables summarize the typical properties of isophthalic acid-based unsaturated polyester resins. The data is compiled from various technical data sheets and provides a comparative overview of their performance characteristics.

Table 1: Typical Liquid Properties of Isophthalic Unsaturated Polyester Resin

| Property | Value | Test Method |

| Viscosity @ 25°C (mPa·s) | 240 - 650 | ISO 3219 |

| Acid Value (mg KOH/g) | 10 - 22 | ASTM D4662 |

| Monomer Content (%) | 35 - 53 | - |

| Gel Time @ 25°C (minutes) | 13.5 - 35 | - |

| Peak Exotherm (°C) | 140 - 182 | - |

Table 2: Typical Mechanical Properties of Cured Isophthalic Unsaturated Polyester Resin (Unreinforced)

| Property | Value | Test Method |

| Tensile Strength (MPa) | 80 min | ISO 527 |

| Tensile Modulus (MPa) | 3800 | ISO 527 |

| Elongation at Break (%) | 3.0 min | ISO 527 |

| Flexural Strength (MPa) | 120 min | ISO 178 |

| Barcol Hardness | > 44 | ASTM D 2583 |

| Heat Deflection Temperature (°C) | 90 min | ISO 75 |

Table 3: Chemical Resistance of Isophthalic Polyester Resin

| Chemical | Concentration (%) | Maximum Service Temperature (°C) |

| Acetic Acid | 5 | 35 |

| Ammonium Hydroxide | 10 | 49 |

| Benzene | 100 | 21 |

| Calcium Chloride | Saturated | 60 |

| Sodium Hydroxide | 10 | 38 |

| Sulfuric Acid | 10 | 49 |

Note: This is a representative list. Comprehensive chemical resistance charts should be consulted for specific applications.

Experimental Protocols

Detailed methodologies for the synthesis of polymers incorporating isophthalic acid are crucial for reproducible research and development. Below are representative protocols for the laboratory-scale synthesis of an unsaturated polyester resin and a PET-co-isophthalate polymer.

Protocol 1: Synthesis of Isophthalic Acid-Based Unsaturated Polyester Resin

This protocol describes a two-stage melt condensation process.

Materials:

-

Isophthalic Acid (IPA)

-

Maleic Anhydride (B1165640) (MA)

-

Propylene (B89431) Glycol (PG)

-

Diethylene Glycol (DEG)

-

Hydroquinone (inhibitor)

-

Styrene (B11656) (reactive diluent)

-

Cobalt naphthenate (promoter)

-

Methyl ethyl ketone peroxide (MEKP) (initiator)

Procedure:

-

First Stage (Esterification):

-

Charge the reactor with isophthalic acid and glycols (e.g., a mixture of propylene glycol and diethylene glycol). The molar ratio of glycols to total acids should be slightly in excess (e.g., 1.1:1.0).

-

Heat the mixture under a nitrogen atmosphere with mechanical stirring to approximately 150-160°C to initiate the esterification reaction, which is evidenced by the distillation of water.

-

Gradually increase the temperature to 210-220°C.

-

Monitor the reaction progress by periodically measuring the acid value. Continue the reaction until the acid value is below a target value (e.g., < 50 mg KOH/g).[8]

-

-

Second Stage (Polyesterification):

-

Cool the reactor to 180-190°C.

-

Add maleic anhydride to the reactor.

-

Resume heating to 210-220°C and continue the polycondensation reaction.

-

Continue to monitor the acid value. The reaction is considered complete when the acid value reaches the desired level (e.g., 15-30 mg KOH/g).[8]

-

-

Blending and Formulation:

-

Cool the polyester melt to below 100°C.

-

Add a small amount of inhibitor (e.g., hydroquinone) to prevent premature gelation.

-

Slowly add styrene monomer to the resin with vigorous stirring to achieve the desired viscosity and monomer content.

-

The final resin can be cured at room temperature by adding a promoter (e.g., cobalt naphthenate) and an initiator (e.g., MEKP).

-

Protocol 2: Synthesis of Poly(ethylene terephthalate-co-isophthalate) (PET-IPA)

This protocol outlines a two-step melt polycondensation process.

Materials:

-

Terephthalic Acid (TPA)

-

Isophthalic Acid (IPA)

-

Ethylene (B1197577) Glycol (EG)

-

Antimony(III) oxide (catalyst)

Procedure:

-

Esterification:

-

Charge a high-pressure reactor with TPA, IPA, and ethylene glycol. The molar ratio of EG to total diacids is typically between 1.2:1 and 2:1.

-

Pressurize the reactor with nitrogen and heat to 240-260°C with stirring.

-

Water is removed as a byproduct of the esterification reaction. The reaction is continued until the theoretical amount of water is collected.

-

-

Polycondensation:

-

Transfer the esterification product (oligomers) to a polycondensation reactor.

-

Add the catalyst (e.g., antimony(III) oxide).

-

Gradually increase the temperature to 270-285°C while simultaneously reducing the pressure to a high vacuum (<1 torr).[9]

-

Ethylene glycol is removed as a byproduct, leading to an increase in the polymer's molecular weight.

-

The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

-

Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded and pelletized.

-

Visualizing Polymer Synthesis and Structure

The following diagrams, generated using Graphviz, illustrate key concepts in the use of isophthalic acid in polymer chemistry.

Caption: Workflow for the synthesis of isophthalic acid-based unsaturated polyester resin.

Caption: Synthesis workflow for Poly(ethylene terephthalate-co-isophthalate).

Caption: Influence of phthalic acid isomers on polymer structure and properties.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7297721B2 - Process for controlled polymerization of a mixed polymer - Google Patents [patents.google.com]

- 5. Isophthalic unsaturated polyester resin | Best Manufacturer of resin [revex.co.in]

- 6. duracomposites.com [duracomposites.com]

- 7. researchgate.net [researchgate.net]

- 8. chalcogen.ro [chalcogen.ro]

- 9. upcommons.upc.edu [upcommons.upc.edu]

A Technical Guide to Benzene-1,3-Dicarboxylic Acid in the Design of Metal-Organic Frameworks for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of metal-organic frameworks (MOFs) utilizing benzene-1,3-dicarboxylic acid (isophthalic acid) as a core building block. This document is intended to serve as a resource for researchers and professionals in the fields of materials science, chemistry, and pharmacology who are interested in the development of novel drug delivery systems. We will delve into the quantitative analysis of these materials, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of their potential in therapeutic applications.

Introduction to this compound MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. This compound, with its meta-substitution pattern, offers a unique angular geometry that can lead to the formation of diverse and complex network topologies compared to its linear counterpart, terephthalic acid. This structural versatility, combined with the inherent properties of MOFs such as high surface area and tunable pore size, makes isophthalate-based MOFs promising candidates for a range of applications, including drug delivery.

The ability to modify the isophthalic acid backbone with functional groups allows for the fine-tuning of the MOF's chemical environment, which can enhance drug loading capacity and control release kinetics. Furthermore, the selection of the metal node plays a significant role in the stability and biocompatibility of the framework, both of which are critical considerations for drug delivery applications.

Quantitative Data on Isophthalate-Based MOFs

The following tables summarize key quantitative data for MOFs synthesized using this compound and its derivatives. This data is essential for comparing the properties of different frameworks and for selecting appropriate candidates for specific drug delivery applications.

Table 1: Physicochemical Properties of Isophthalate-Based MOFs

| MOF Designation | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |

| La@BDC | La³⁺ | Benzene-1,4-dicarboxylic acid | - | - | - | Collapses at 515.44 |

| Ce@BDC | Ce³⁺ | Benzene-1,4-dicarboxylic acid | - | - | - | - |

| Ce@ABDC | Ce³⁺ | 2-Aminobenzene-1,4-dicarboxylic acid | - | - | - | - |

| Zn-MOF | Zn²⁺ | Benzoic Acid | 1532.58 | 0.36 | 41.07 | Decomposes beyond 364 |

| DUT-32 | Zn²⁺ | 4,4′-biphenylenedicarboxylic acid & 4,4′,4′′-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | 6411 | 3.16 | - | - |

| ZJU-520(Al) | Al³⁺ | 4,6-Di(4-carboxyphenyl)pyrimidine | 2235 | 0.84 | 9.26–12.99 | Stable up to 250 |

Table 2: Drug Loading and Release in Isophthalate and Related MOFs

| MOF Designation | Drug | Drug Loading Capacity (%) | Release Conditions | % Release |

| Zn-MOF (Benzoic Acid) | Doxorubicin (B1662922) | 33.74 | pH 3.8 | 92.17 |

| Zn-MOF (Benzoic Acid) | Doxorubicin | 33.74 | pH 5.8 | 55.32 |

| Zn-MOF (Benzoic Acid) | Doxorubicin | 33.74 | pH 7.4 | 36.52 |

| 5-FU@ZIF-8 | 5-Fluorouracil | 60 | pH 5.0 (1 hour) | >45 |

| 5-FU@ZIF-8 | 5-Fluorouracil | 60 | pH 7.4 (1 hour) | 17 |

Note: ZIF-8 is included as a well-studied example of a zinc-based MOF for drug delivery.

Experimental Protocols

This section provides detailed methodologies for the synthesis of isophthalate-based MOFs and subsequent drug loading and release studies. These protocols are based on established literature and are intended to be a starting point for researchers.

Synthesis of a Lanthanum-Isophthalate MOF (LaBDC-MOF)

This protocol is adapted from a conventional heating method.

Materials:

-

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

-

This compound (Isophthalic acid)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 1.03 g of Lanthanum(III) nitrate hexahydrate and 1.04 g of this compound in 80 mL of DMF.[1]

-

Stir the mixture at 120 °C under reflux for 48 hours.[1]

-

After cooling to room temperature, decant the supernatant.

-

Wash the resulting precipitate with methanol to remove any unreacted starting materials and residual DMF.

-

Dry the final product in an oven at 40 °C.[1]

Drug Loading into MOFs (Impregnation Method)

This is a general protocol for loading a drug into a pre-synthesized MOF.

Materials:

-

Activated MOF powder

-

Drug of choice (e.g., Doxorubicin)

-

Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

-

Prepare a stock solution of the drug in the chosen solvent at a known concentration.

-

Disperse a known amount of the activated MOF powder in the drug solution.

-

Stir the suspension at a specific temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours) to allow for drug encapsulation.

-

Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.

-

Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading capacity by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy and calculating the difference from the initial concentration.

In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the release of a drug from a MOF.

Materials:

-

Drug-loaded MOF

-

Release media with different pH values (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

Procedure:

-

Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a centrifuge tube.

-

Place the container in a shaker bath maintained at 37 °C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the cumulative percentage of drug released over time.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and relationships in the study of isophthalate-based MOFs for drug delivery.

Cellular Uptake and Signaling Pathways

A critical aspect of drug delivery is understanding how the carrier interacts with and enters target cells. For nano-sized MOFs (nanoMOFs), the primary mechanism of cellular entry is endocytosis, an energy-dependent process.[2][3][4] The specific endocytic pathway can be influenced by the physicochemical properties of the nanoMOF, such as particle size and surface chemistry.

The main endocytic pathways involved in the uptake of nanoMOFs are:

-

Clathrin-Mediated Endocytosis: This pathway is a common route for the internalization of nanoparticles.

-

Caveolae-Mediated Endocytosis: This pathway can sometimes allow nanoparticles to bypass degradation in lysosomes.[2]

The fate of the nanoMOF within the cell is dependent on the uptake pathway.[3] For instance, smaller nanoMOFs may be trafficked to lysosomes for degradation, while larger particles might avoid this fate, potentially leading to more efficient drug delivery to other organelles.[2] The acidic environment of endosomes and lysosomes can also trigger the release of the drug from pH-sensitive MOFs.

Once inside the cell, the released drug can interact with its molecular target to elicit a therapeutic response. The specific signaling pathways affected will depend on the nature of the drug being delivered. For example, an anticancer drug like doxorubicin will ultimately lead to the induction of apoptosis in cancer cells. The MOF carrier itself is designed to be biocompatible and to degrade into non-toxic components.

Conclusion and Future Perspectives

This compound and its derivatives are versatile building blocks for the construction of MOFs with potential applications in drug delivery. The ability to tune the properties of these materials through the choice of metal ions and functionalization of the organic linker provides a powerful platform for the design of sophisticated drug carriers. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to develop novel isophthalate-based MOFs for therapeutic use.

Future research in this area should focus on several key aspects:

-

Systematic studies to correlate the structural features of isophthalate-based MOFs with their drug loading and release profiles.

-

In-depth investigations into the in vivo behavior of these MOFs, including their biodistribution, biocompatibility, and degradation.

-

Development of multifunctional MOFs that combine therapeutic delivery with other modalities such as imaging and diagnostics.

-

Elucidation of the specific interactions between isophthalate-based MOFs and cellular components to better understand and control their biological fate and therapeutic efficacy.

By addressing these areas, the full potential of this compound-based MOFs as advanced drug delivery systems can be realized, ultimately contributing to the development of more effective and targeted therapies.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. Endocytosis Mechanism of Nano Metal-Organic Frameworks for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The uptake of metal–organic frameworks: a journey into the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Genesis of a Polymer Precursor: A Technical History of Isophthalic Acid Synthesis

A comprehensive guide for researchers and chemical industry professionals on the discovery and evolution of isophthalic acid synthesis, from early laboratory curiosities to modern industrial-scale production.

Isophthalic acid, a key aromatic dicarboxylic acid, is a cornerstone in the production of a wide array of polymers, including high-performance resins, coatings, and fibers. Its unique molecular structure, with carboxyl groups at the 1 and 3 positions on the benzene (B151609) ring, imparts valuable properties such as excellent thermal stability, chemical resistance, and clarity to the materials it helps create. This technical guide delves into the historical discovery and the progressive refinement of isophthalic acid synthesis, offering a detailed look at the experimental methodologies and quantitative advancements that have shaped its production.

From Obscure Origins to Industrial Staple: A Historical Overview

While the precise first synthesis of isophthalic acid is not definitively documented in a singular, celebrated discovery, early explorations into the isomers of benzenedicarboxylic acid in the 19th century laid the groundwork. Initial laboratory preparations were often arduous and low-yielding, relying on harsh reagents and complex procedures. One of the earliest documented methods involved the fusion of potassium meta-sulfobenzoate with potassium formate (B1220265). Another early laboratory-scale synthesis utilized the oxidation of m-xylene (B151644) with strong oxidizing agents like chromic acid. These pioneering efforts, though not commercially viable, were crucial in establishing the fundamental chemistry of isophthalic acid and its isomers.

The mid-20th century marked a significant turning point with the advent of catalytic oxidation processes. A notable development in this era was a non-catalytic method involving the liquid-phase oxidation of m-toluic acid with an oxygen-containing gas, as detailed in a 1950 patent. This process, while an improvement, still faced challenges in terms of yield and purity.

The true industrial breakthrough came with the development of the Amoco process, a liquid-phase air oxidation of meta-xylene. This method, employing a cobalt-manganese-bromine catalyst system, revolutionized isophthalic acid production, enabling high yields and purity on a large scale. This fundamental process, with various refinements, remains the dominant global production method today, with major contributions from companies like Lotte Chemical, Eastman Chemical Company, and others who have patented specific improvements to the catalyst system, reaction conditions, and purification techniques.

Evolution of Synthetic Methodologies: A Quantitative Comparison

The journey of isophthalic acid synthesis is best understood through the evolution of its production metrics. The following tables summarize the quantitative data from key historical and modern synthesis methods, highlighting the dramatic improvements in efficiency and product quality.

| Method | Starting Material | Oxidizing Agent/Catalyst | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |

| Early Laboratory Synthesis | Potassium m-sulfobenzoate | Potassium formate (fusion) | High temperature | Atmospheric | Low (not specified) | Not specified | [1] |

| Early Laboratory Synthesis | m-Xylene | Chromic acid | Not specified | Atmospheric | Low (not specified) | Not specified | [1] |

| Non-Catalytic Oxidation (1950) | m-Toluic acid | Oxygen-containing gas | 213 - 218 | Not specified | ~44 (calculated from example) | 94.8 | [2] |

| Amoco Process (Typical) | m-Xylene | Co/Mn/Br catalyst, Air | 175 - 225 | 15 - 30 bar | >95 | >99.5 | [3] |

Note: Data for early laboratory methods is often qualitative in historical texts. The yield for the non-catalytic oxidation method was calculated based on the starting material and product weights provided in the patent example.

Detailed Experimental Protocols

To provide a practical understanding of the key synthetic advancements, this section details the experimental protocols for both a historical laboratory method and the modern industrial process.

Historical Laboratory Synthesis: Non-Catalytic Oxidation of m-Toluic Acid (circa 1950)

This method, adapted from a 1950 patent, illustrates a mid-20th-century approach to isophthalic acid synthesis before the widespread adoption of advanced catalytic systems.[2]

Materials:

-

m-Toluic acid (distilled)

-

Oxygen-nitrogen gas mixture (4:1 ratio)

-

Xylene (for purification)

-

Acetone (for cleaning and recovery)

Apparatus:

-

Glass reactor (e.g., 32 inches long, 1-inch diameter) with heating mantle

-

Gas inlet tube/capillary

-

Filtration apparatus (e.g., heated stainless steel funnel)

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

272 grams (2 moles) of distilled m-toluic acid were charged into the glass reactor.

-

The reactor was heated to and maintained at a temperature of 217°C (422°F).

-

A mixture of oxygen and nitrogen (4:1) was introduced through a capillary at the bottom of the reactor and bubbled through the molten acid at a rate of 0.3 cubic feet per hour for six hours.

-

After the reaction period, the mixture was allowed to cool and settle.

-

The solid isophthalic acid product was separated from the molten m-toluic acid by filtration through a heated funnel.

-

The collected filter cake was refluxed with 400 cc of xylene for 15 minutes to remove residual m-toluic acid.

-

The purified isophthalic acid was then filtered again and washed.

-

The final product was analyzed for yield and purity. In one documented run, this procedure yielded 48 grams of isophthalic acid.[2]

Modern Industrial Synthesis: The Amoco Process (Conceptual)

The Amoco process for the liquid-phase oxidation of m-xylene is the cornerstone of modern isophthalic acid production. The following is a generalized protocol based on publicly available information and patents.

Materials:

-

m-Xylene (feedstock)

-

Acetic acid (solvent)

-

Cobalt acetate (B1210297) (catalyst)

-

Manganese acetate (catalyst)

-

Hydrogen bromide or other bromine source (promoter)

-

Compressed air (oxidant)

-

Hydrogen (for purification)

-

Palladium on carbon catalyst (for purification)

Apparatus:

-

High-pressure oxidation reactor

-

Series of crystallizers

-

Centrifuge or filtration system

-

Drying system

-

Purification reactor (for hydrogenation)

Procedure:

-

Oxidation: A continuous stream of m-xylene, acetic acid solvent, and the cobalt-manganese-bromine catalyst system is fed into a high-pressure oxidation reactor.

-

Compressed air is introduced into the reactor to facilitate the exothermic oxidation of the methyl groups of m-xylene to carboxylic acid groups. The reaction is typically maintained at a temperature of 175-225°C and a pressure of 15-30 bar.

-

The reaction mixture, containing crude isophthalic acid (CIA) suspended in acetic acid, is then passed through a series of crystallizers where the temperature and pressure are gradually reduced to promote the crystallization of the CIA.

-

Separation: The resulting slurry is fed to a centrifuge or filtration system to separate the solid CIA from the acetic acid mother liquor.

-

Drying: The CIA is then dried to remove any remaining solvent.

-

Purification: The dried CIA is re-dissolved in hot water and sent to a purification reactor. Here, it undergoes catalytic hydrogenation over a palladium-on-carbon catalyst to convert impurities, such as 3-carboxybenzaldehyde (3-CBA), into more easily separable compounds.

-

Final Crystallization and Separation: The purified isophthalic acid (PIA) solution is then cooled to induce crystallization. The pure PIA crystals are separated, washed, and dried to yield the final high-purity product.

Visualizing the Synthetic Pathways and Processes

To further elucidate the core concepts of isophthalic acid synthesis, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Early laboratory synthesis pathways for isophthalic acid.

Caption: Simplified workflow of the modern Amoco process for PIA production.

Conclusion

The synthesis of isophthalic acid has undergone a remarkable transformation, from a low-yield laboratory preparation to a highly efficient and continuous industrial process. The development of the Amoco process, centered on the catalytic oxidation of m-xylene, was a pivotal moment that unlocked the large-scale production necessary to meet the growing demands of the polymer industry. Ongoing research and process optimization by leading chemical companies continue to refine the synthesis, focusing on improving catalyst efficiency, reducing environmental impact, and enhancing product purity. This deep understanding of the historical and technical evolution of isophthalic acid synthesis is invaluable for researchers and professionals seeking to innovate and advance the performance and application of modern polymeric materials.

References

health and safety information for benzene-1,3-dicarboxylic acid

An In-depth Technical Guide to the Health and Safety of Benzene-1,3-Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive (isophthalic acid), compiled to assist researchers, scientists, and professionals in drug development in its safe handling and use.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isophthalic acid, m-Phthalic acid |

| CAS Number | 121-91-5 |

| Molecular Formula | C8H6O4 |

| Molecular Weight | 166.13 g/mol [1] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification

This compound is considered a primary irritant.[1] The toxicological properties have not been fully investigated.[1]

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May cause irritation of the digestive tract.[1]

-

Other Hazards: Dust may form an explosive mixture in the air.[1][2]

Toxicological Data